molecular formula C27H28N4OS B2841978 9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole CAS No. 923147-25-5

9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole

Cat. No.: B2841978
CAS No.: 923147-25-5
M. Wt: 456.61
InChI Key: UGYYAJNISGWTHM-UHFFFAOYSA-N
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Description

9-(4-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole (CAS 923147-25-5) is a synthetic small molecule with a molecular formula of C27H28N4OS and a molecular weight of 456.60 g/mol . This compound features a unique hybrid structure, integrating a 1,2,4-triazole heterocycle with a carbazole system via a sulfanyl-butyl linker. The 1,2,4-triazole core is a prominent scaffold in medicinal chemistry, known for its significant biological properties and is found in several therapeutic agents . Derivatives of this heterocycle have demonstrated a wide spectrum of pharmacological activities in research, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . The carbazole moiety, on the other hand, is a conjugated π-electron system that has attracted considerable attention in material science and pharmaceutical research . The specific research applications of this compound are derived from the known properties of its structural components. The 1,2,4-triazole ring, especially when substituted with sulfur, has been extensively studied for its potential as a bioactive compound . The incorporation of the carbazole group may enhance interactions with biological targets or contribute to photophysical properties. This molecule is intended for research applications only, strictly within laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate in organic synthesis or as a core scaffold for developing novel pharmacological agents in drug discovery programs . Its structure presents opportunities for further derivatization and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

9-[4-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4OS/c1-3-30-26(20-14-16-21(32-2)17-15-20)28-29-27(30)33-19-9-8-18-31-24-12-6-4-10-22(24)23-11-5-7-13-25(23)31/h4-7,10-17H,3,8-9,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYYAJNISGWTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCCCCN2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Thioether Linkage Formation: The triazole derivative is then reacted with a suitable alkyl halide to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating nucleophilic substitution.

    Attachment to Carbazole: The final step involves the coupling of the triazole-thioether intermediate with the carbazole core. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, depending on the functional groups present.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole: can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution with strong nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

This compound exhibits potential as a lead compound in drug development due to its structural features that may interact with biological targets:

  • Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The presence of the methoxyphenyl group may enhance the compound's efficacy against specific cancer types by modifying its interaction with target proteins involved in tumor growth .
  • Antimicrobial Properties : Triazole compounds have been investigated for their antifungal and antibacterial activities. The thioether linkage in this compound could contribute to enhanced activity against pathogens by disrupting their cellular functions .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which is crucial in therapeutic contexts where enzyme regulation is necessary for disease management. Its ability to bind to active sites or allosteric sites can potentially block substrate access .

Biological Studies

The biological applications of this compound extend into several areas:

  • Cellular Assays : It can be utilized in cellular assays to study its effects on cell viability and proliferation, providing insights into its pharmacological profiles.
  • Protein Binding Studies : Understanding how this compound interacts with proteins can elucidate its mechanism of action and help in optimizing its structure for better efficacy .

Materials Science Applications

The unique properties of the compound also make it suitable for applications in materials science:

  • Fluorescent Materials : The carbazole unit is known for its fluorescent properties, which can be harnessed for developing new materials with specific optical characteristics.
  • Conductive Polymers : Research into conducting polymers could benefit from incorporating this compound, potentially leading to advancements in electronic materials .

Case Studies and Research Findings

Several studies have explored the synthesis and application of triazole derivatives similar to the compound :

StudyFindings
Shcherbyna et al. (2020)Investigated microwave-assisted synthesis of triazole derivatives showing significant antimicrobial activity against various pathogens .
MDPI Molecules (2022)Highlighted the anticonvulsant properties of triazole-linked compounds, suggesting that structural modifications can enhance therapeutic effects .
ResearchGate (2012)Focused on the synthesis and anti-Candida activity of triazole derivatives, illustrating their potential as antifungal agents .

Mechanism of Action

The mechanism of action of 9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The carbazole core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Thioether Derivatives with Carbazole Moieties

a) 5-[2-(9H-Carbazol-9-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 316360-71-1)
  • Structure : Shorter ethyl linker between carbazole and triazole; phenyl substituent on triazole.
  • Applications: Not explicitly stated, but triazole-thiols are often used in metal coordination or as enzyme inhibitors .
b) 4-Amino-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 1357095-08-9)
  • Structure: Ethyl linker with an amino group on the triazole.
  • Applications : Marketed for medicinal use (e.g., enzyme modulation), contrasting with the target compound’s undefined bioactivity .
c) VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
  • Properties : Acts as an Orco ion channel agonist (EC₅₀ ~3–6 µM), highlighting triazole-thioethers’ bioactivity .
  • Applications : Insect olfaction research; the target compound’s carbazole moiety may redirect its activity toward optoelectronic uses.

Carbazole Derivatives with Alkyl or Aryl Linkers

a) 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
  • Structure : Bromophenyl substituent on carbazole; tert-butyl groups enhance steric bulk.
  • Applications : Intermediate for organic semiconductors; bromine aids cross-coupling reactions. The target compound’s methoxyphenyl group may improve charge transport compared to bromine’s electron-withdrawing effect .
b) 9-(4-Methoxyphenyl)-9H-Carbazole
  • Structure : Direct methoxyphenyl substitution on carbazole without triazole or alkyl chains.
  • Properties : Simpler structure with higher crystallinity; used in OLEDs. The target compound’s extended conjugation (via triazole and butyl chain) may reduce bandgap for broader light absorption .

Complex Carbazole-Based Materials

a) 9,9'-(5-Bromo-2-chloro-1,3-phenylene)bis(2,7-bis(4-(tert-butyl)phenyl)-9H-carbazole)
  • Structure : Multi-carbazole units with halogenated aryl linkers.
  • Applications : High-performance optoelectronics; the target compound’s single carbazole and triazole groups suggest simpler synthesis but lower thermal stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Activity
Target Compound C₂₉H₂₉N₅OS 503.64 Butyl linker, methoxyphenyl, triazole-thioether Optoelectronics (inferred)
5-[2-(9H-Carbazol-9-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol C₂₂H₁₈N₄S 370.47 Ethyl linker, phenyl substituent Coordination chemistry
VUAA1 C₂₀H₂₂N₆OS 394.50 Pyridinyl, acetamide Orco agonist
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole C₂₆H₂₅BrN₂ 461.40 Bromophenyl, tert-butyl Semiconductors
9-(4-Methoxyphenyl)-9H-carbazole C₁₉H₁₅NO 273.33 Methoxyphenyl OLEDs

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s butyl-thioether linkage allows modular substitution, contrasting with VUAA1’s acetamide group, which requires specialized synthesis .
  • Bioactivity Potential: While VUAA1 is bioactive, the carbazole core in the target compound may shift utility toward materials science unless modified for receptor binding .

Biological Activity

The compound 9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole is a complex organic molecule that combines a carbazole structure with a triazole moiety. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a carbazole core linked to a triazole ring through a thioether linkage. The presence of an ethyl and methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 358.43 g/mol

Biological Activity Overview

Research has indicated that carbazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to the target compound have shown effectiveness against various bacterial strains. For instance, studies have reported that carbazole derivatives possess significant antibacterial properties against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Carbazole-based compounds have been evaluated for their anticancer potential. Some derivatives demonstrated cytotoxic effects on cancer cell lines, suggesting that modifications to the carbazole structure can enhance antitumor activity .
  • Enzyme Inhibition : The mechanism of action often involves the inhibition of key enzymes. For example, certain triazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound may interact with specific enzymes by binding to active sites or allosteric sites, inhibiting their function .
  • Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its bioavailability and efficacy in target cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various carbazole derivatives against pathogenic bacteria. The results indicated that certain modifications significantly increased antibacterial activity, particularly against Gram-positive bacteria .
  • Cytotoxicity Assessments : Research involving cytotoxicity assays on cancer cell lines revealed that some carbazole derivatives had IC50 values lower than reference drugs like doxorubicin, indicating their potential as anticancer agents .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of carbazole derivatives against oxidative stress in neuronal cells. Compounds demonstrated significant protective effects at low concentrations .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Track alkylation (e.g., butyl chain protons at δ 1.2–1.8 ppm) and triazole-thioether formation (aromatic protons at δ 7.0–8.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • FTIR : Confirm thioether (C–S stretch at ~650 cm⁻¹) and triazole (C=N stretch at ~1600 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

What strategies can be employed to address low yields in the N-alkylation step of carbazole derivatives during the synthesis of such compounds?

Q. Advanced Synthesis

  • Catalyst Optimization : Increase TBAB concentration (e.g., 10 mol%) to enhance phase transfer .
  • Solvent Selection : Replace toluene with polar aprotic solvents (e.g., DMF) to improve carbazole solubility.
  • Temperature Control : Prolong reaction time (e.g., 24 hours) at 45°C to ensure complete alkylation.
  • Workup : Remove unreacted 1,4-dibromobutane via vacuum distillation and purify intermediates via flash chromatography .

How does the electronic environment of the triazole ring influence the reactivity of the thioether linker in this compound?

Advanced Reactivity
The 4-ethyl and 4-methoxyphenyl substituents on the triazole modulate electron density:

  • Electron-Withdrawing Effects : The methoxy group (via resonance) increases triazole electrophilicity, enhancing thiolate nucleophilicity during thioether formation .
  • Steric Effects : Bulky substituents may hinder thiol coupling; use bulky base (e.g., DBU) to deprotonate thiols without side reactions.
    Methodology : Perform Hammett studies with substituted triazoles to correlate σ values with reaction rates.

What are the potential sources of impurities during the synthesis, and how can they be mitigated using chromatographic or recrystallization techniques?

Q. Basic Purification

  • Common Impurities : Unreacted carbazole, disulfide by-products, or monoalkylated intermediates.
  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate pure products. For example, recrystallize the bromobutyl intermediate at –20°C .
  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate thioether derivatives .

How can computational methods (e.g., DFT) predict the optoelectronic properties of this compound for potential applications in organic electronics?

Q. Advanced Applications

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and calculate HOMO-LUMO gaps. The triazole’s electron-deficient nature may lower LUMO levels, enhancing electron transport .
  • Charge-Transfer Analysis : Simulate absorption spectra (TD-DFT) to predict λmax and compare with experimental UV-Vis data.

What are the critical considerations in designing a stability study for this compound under varying pH and temperature conditions?

Q. Basic Stability

  • Storage Conditions : Store at 4°C in amber vials to prevent photodegradation .
  • Accelerated Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • pH Stability : Test in buffers (pH 3–10) to identify hydrolytic cleavage points (e.g., thioether or triazole rings) .

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